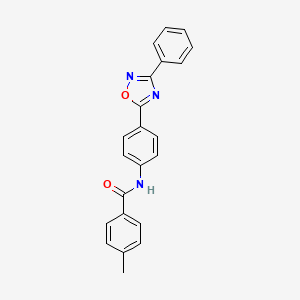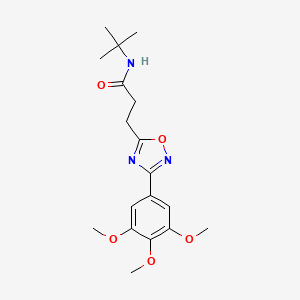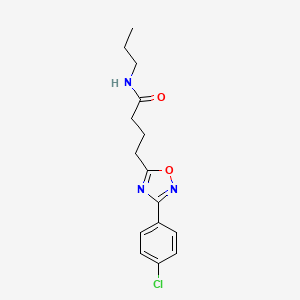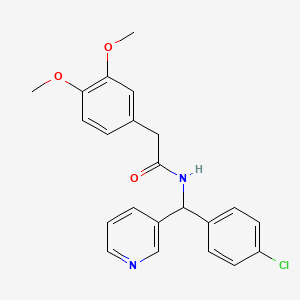
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CPMA, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. CPMA is a member of the phenylacetamide class of compounds and has been studied for its ability to modulate certain biochemical pathways.
Mécanisme D'action
The exact mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is believed to modulate certain biochemical pathways involved in inflammation and cancer growth. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammation. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments include its ability to modulate certain biochemical pathways involved in inflammation and cancer growth. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells in vitro. The limitations of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods for N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide. Another area of research is the investigation of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide's potential use in the treatment of various inflammatory conditions and cancers. Further studies are needed to fully understand the mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide and its effects on various biochemical pathways. Additionally, the development of more soluble forms of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide could lead to its use in a wider range of lab experiments.
Méthodes De Synthèse
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized using a multi-step process involving the reaction of various starting materials. The synthesis of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-chlorobenzyl chloride with 3-pyridinemethanol, followed by the reaction of the resulting product with 3,4-dimethoxybenzaldehyde and acetic anhydride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied in scientific research for its potential therapeutic applications. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-27-19-10-5-15(12-20(19)28-2)13-21(26)25-22(17-4-3-11-24-14-17)16-6-8-18(23)9-7-16/h3-12,14,22H,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJMRALLOXLGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)
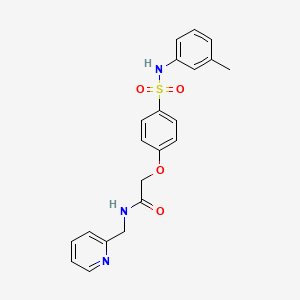


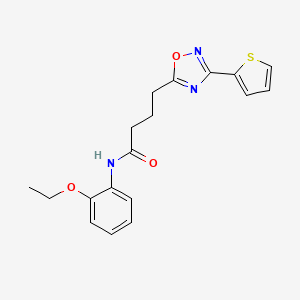


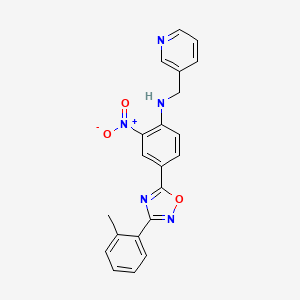

![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
